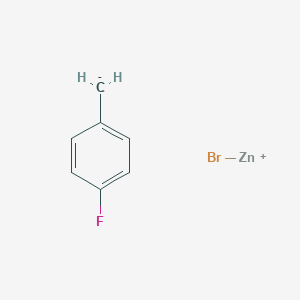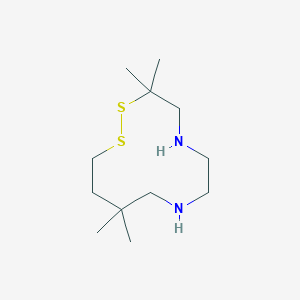
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane is a chemical compound with the molecular formula C₁₂H₂₆N₂S₂. It is a member of the dithiadiazacyclododecane family, characterized by the presence of sulfur and nitrogen atoms within a twelve-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a disulfide compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the twelve-membered ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols .
Wissenschaftliche Forschungsanwendungen
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane exerts its effects is primarily through its ability to chelate metal ions. The sulfur and nitrogen atoms in the ring structure can coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, influencing molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,10,10-Tetramethyl-1,2,5,8-dithiadiazecane: Similar in structure but with a different arrangement of sulfur and nitrogen atoms.
2,4,6,8-Tetramethyl-3,7-dithia-2,4,6,8-diazacyclodecane: Another member of the dithiadiazacyclododecane family with a different ring size and substitution pattern.
Uniqueness
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and related fields .
Eigenschaften
CAS-Nummer |
632330-79-1 |
|---|---|
Molekularformel |
C12H26N2S2 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
3,3,10,10-tetramethyl-1,2-dithia-5,8-diazacyclododecane |
InChI |
InChI=1S/C12H26N2S2/c1-11(2)5-8-15-16-12(3,4)10-14-7-6-13-9-11/h13-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
ZLLZZDCQUGRCEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCSSC(CNCCNC1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12582224.png)
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene](/img/structure/B12582231.png)
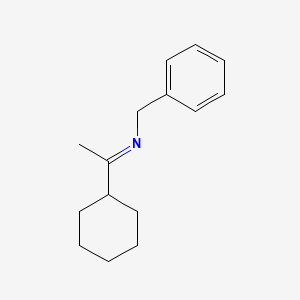
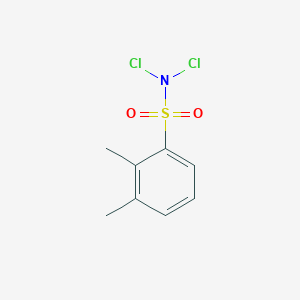
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one](/img/structure/B12582248.png)

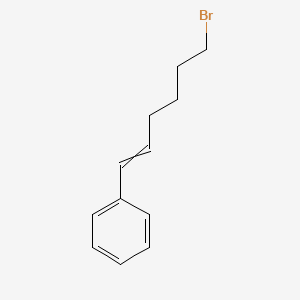



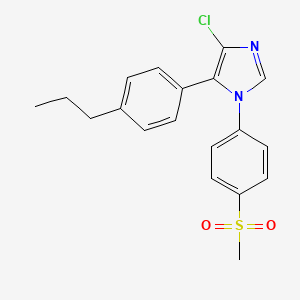
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
